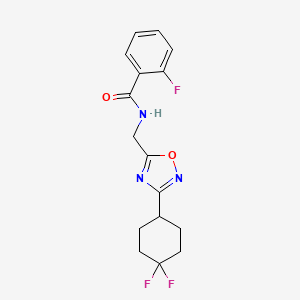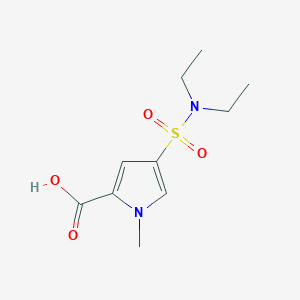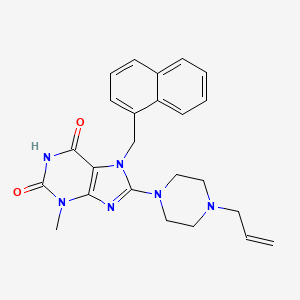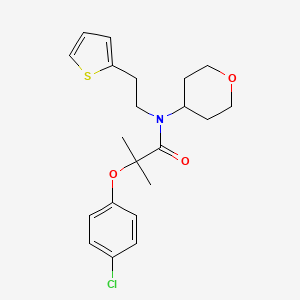![molecular formula C14H19N5O B2822170 8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034576-55-9](/img/structure/B2822170.png)
8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidin-7(8H)-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The core structure of these molecules is a pyrimidine ring, which is a heterocyclic compound. The presence of various functional groups attached to the pyrimidine ring suggests potential for modulating the molecule’s bioactivity and interaction with biological targets.Chemical Reactions Analysis
The synthesis of these compounds involves several chemical reactions, including the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .Scientific Research Applications
Antitumor Activity
A variety of new morpholinylchalcones and pyrido[2,3-d]pyrimidin derivatives have been synthesized and evaluated for their antitumor activities. Compounds exhibited significant in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, with some showing promising activities, indicative of potential applications in cancer research and therapy Zeinab A. Muhammad, M. M. Edrees, R. Faty, S. M. Gomha, S. Alterary, Y. Mabkhot, 2017, Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry.
PI3K-AKT-mTOR Pathway Inhibition
The discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, was significant in the development of novel inhibitors for the PI3K-AKT-mTOR pathway. This pathway is crucial in cell growth and survival, and its inhibition is a key target in cancer therapy. The work demonstrates the importance of the morpholine scaffold in designing kinase inhibitors, showcasing an innovative approach to targeting this critical cellular signaling pathway H. Hobbs, G. Bravi, I. Campbell, M. Convery, H. Davies, G. Inglis, Sandeep Pal, S. Peace, Joanna M Redmond, D. Summers, 2019, Journal of medicinal chemistry.
Fungicidal Activities
Research into the aza-Wittig reactions of iminophosphorane with aromatic isocyanates led to the synthesis of a series of 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones. These compounds have demonstrated excellent fungicidal activities against a variety of fungi, highlighting their potential as effective agents in combating fungal infections or in agricultural applications Yanggen Hu, A. Zheng, X. Ruan, M. Ding, 2008, Beilstein Journal of Organic Chemistry.
Synthetic Chemistry and Molecular Docking
In synthetic chemistry, the versatility of morpholine and pyrido[2,3-d]pyrimidin scaffolds has been exploited in various molecular constructions and docking studies. Computational and synthetic approaches have been used to develop compounds with targeted biological activities, demonstrating the critical role of these scaffolds in medicinal chemistry and drug design G. L. Hoang, Adam J Zoll, J. Ellman, 2019, Organic letters.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-morpholin-4-yl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10(2)19-12(15)4-3-11-13(16-9-17-14(11)19)18-5-7-20-8-6-18/h3-4,9-10,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFKWVDDWCYSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2822094.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)


![Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2822098.png)
![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2822099.png)


![(E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate](/img/structure/B2822103.png)


